BenchChemオンラインストアへようこそ!

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Impurity profiling LC-MS identification Reference standard characterization

Quetiapine EP Impurity A (Quetiapine Acetate) is the EP monograph-specified O-acetyl ester reference standard critical for HPLC method specificity, ANDA/QC batch release, and QbD process control. Its unique acetate ester moiety ensures accurate differentiation from parent quetiapine, Impurity B, and Impurity V—eliminating false-negative quantification risks. Available ≥98% purity with full COA traceability to EP requirements for reliable system suitability and regulatory compliance.

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
CAS No. 844639-07-2
Cat. No. B047914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate
CAS844639-07-2
Synonyms11-[4-[2-(2-Acetoxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][a,4]thiazepine;  2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol Acetate
Molecular FormulaC23H27N3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3
InChIKeyPBAGNAROQHNFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate (CAS 844639-07-2) – Pharmacopeial Impurity A of Quetiapine: A Reference Standard Procurement Guide


2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate (CAS 844639-07-2), also designated as Quetiapine EP Impurity A or Quetiapine Acetate, is a process-related organic impurity of the atypical antipsychotic quetiapine fumarate [1]. The compound is formally listed in the European Pharmacopoeia (Ph. Eur.) monograph for Quetiapine Fumarate under "Other detectable impurities" as impurity A, with the chemical description 2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate [1]. Its molecular formula is C₂₃H₂₇N₃O₃S with a molecular weight of 425.54 g/mol, representing the acetyl ester derivative of the terminal hydroxyl group of quetiapine (C₂₁H₂₅N₃O₂S, MW 383.51) [2]. The compound serves as a critical reference standard for analytical method development, method validation (AMV), quality control (QC), ANDA submissions, and commercial production monitoring of quetiapine drug substance and drug product [3].

Why Generic Quetiapine Impurity Reference Standards Cannot Substitute for CAS 844639-07-2 in Regulated Analytical Workflows


Quetiapine-related impurities span diverse structural modifications—de-alkylation (Impurity B), lactam oxidation (Impurity G), dimerization (Impurity D), N-oxidation (Impurity H), and esterification (Impurity A)—each possessing distinct chromatographic retention, UV absorption characteristics, MS fragmentation patterns, and regulatory reporting thresholds [1]. Impurity A is uniquely defined by the acetate ester at the terminal ethoxyethyl position, differentiating it chromatographically from the parent quetiapine (free alcohol), the ethyl ether analog (Impurity V), and the desethanol derivative (Impurity B) [1][2]. Use of an incorrect impurity reference standard—e.g., substituting quetiapine free base or Impurity B for Impurity A—will produce erroneous retention time matching, false-negative impurity quantification, and failed system suitability criteria under EP/USP monograph conditions [1][3]. For ANDA filers and QC laboratories, traceability to the exact EP-specified chemical entity is a non-negotiable regulatory prerequisite [3].

Quantitative Differentiation Evidence for 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate (CAS 844639-07-2) Against Closest Analogs


Molecular Weight and Elemental Composition Differentiation from Quetiapine Free Base

Quetiapine EP Impurity A (the acetate ester) possesses a molecular weight of 425.54 g/mol (C₂₃H₂₇N₃O₃S), which is 42.03 Da greater than quetiapine free base (MW 383.51, C₂₁H₂₅N₃O₂S), corresponding to the addition of an acetyl group (COCH₂) replacing the terminal hydroxyl hydrogen [1][2]. This mass shift generates a distinct [M+H]⁺ ion at m/z 426.2, unambiguously separable from quetiapine's [M+H]⁺ at m/z 384.2 in LC-MS analysis [2]. In contrast, the desethanol impurity (Impurity B, CAS 111974-74-4) has MW 295.4 (C₁₇H₁₇N₃S), while Ethyl Quetiapine (Impurity V) has MW 411.56 (C₂₃H₂₉N₃O₂S), representing an ethyl ether modification (Δ +28 Da vs quetiapine) rather than an acetate ester [3].

Impurity profiling LC-MS identification Reference standard characterization

Regulatory Specification Tier: Impurity A is Controlled Under General Acceptance Criterion (≤0.10%), Unlike Specified Impurities G and N (≤0.15%)

According to the British Pharmacopoeia 2025 (Ph. Eur. 11.6) monograph for Quetiapine Fumarate, Impurity A is classified as an "other detectable impurity" controlled by the general acceptance criterion of ≤0.10% per unspecified impurity, rather than being a "specified impurity" with an individual named limit [1]. In contrast, Impurity G (dibenzo[b,f][1,4]thiazepin-11(10H)-one, the lactam/DBTO metabolite) and Impurity N are "specified impurities" with explicit individual limits of ≤0.15% each, and total impurities are limited to ≤0.5% with a reporting threshold of 0.05% [1]. This differential tiering means that Impurity A is subject to a 33% tighter acceptance limit than Impurities G and N, despite not being individually named in the monograph's specification table, making accurate quantification at trace levels more analytically demanding [1].

Pharmaceutical quality control ICH Q3A Pharmacopeial monograph compliance

Physical Form and Storage Condition Differentiation from Quetiapine Fumarate API

Quetiapine EP Impurity A (CAS 844639-07-2) is supplied as a yellow semi-solid at room temperature and requires refrigerated storage at 2–8 °C for long-term stability [1]. This is in stark contrast to quetiapine fumarate API, which is a white or almost white crystalline powder stored under protection from light at controlled room temperature [2]. The yellow semi-solid physical state of Impurity A indicates a lower melting point and different polymorphic behavior compared to the crystalline fumarate salt, and necessitates different handling procedures for accurate weighing and solution preparation in the analytical laboratory [1][2]. The desethanol impurity (Impurity B) as its dihydrochloride salt is also a solid, further differentiating Impurity A's physical form from other impurity reference standards .

Reference standard handling Stability storage Appearance specification

Reference Standard Purity Grade and ISO 17034 Certification for Regulatory Submission Readiness

Commercial reference standards of Quetiapine EP Impurity A are supplied with purity specifications of ≥95% (CATO, manufactured under ISO 17034 accredited reference material producer system) [1] to ≥98% for pharmaceutical impurity reference standards [2]. These standards are accompanied by comprehensive Certificates of Analysis (COA) including HPLC purity, NMR, MS, and IR characterization data, and can be supplied with traceability documentation against EP or USP pharmacopeial standards upon request [3]. This level of characterization and regulatory documentation is mandatory for ANDA/DMF filings and ICH Q3A/Q3B compliance, distinguishing certified reference standards from research-grade chemicals that lack the necessary regulatory pedigree [3]. The Kumar et al. (2012) study confirmed that synthesized pharmacopeial impurities, including Impurity A, correlated with the specified retention times in the European Pharmacopeial HPLC method, providing orthogonal verification that properly synthesized and characterized Impurity A is fit for its intended analytical purpose [4].

ISO 17034 Reference standard certification ANDA filing Method validation

Process-Related Origin Distinguishes Impurity A from Degradation Products and Metabolites

Quetiapine EP Impurity A is a process-related impurity arising from acetylation of the terminal hydroxyl group of quetiapine or its penultimate intermediate during synthesis, typically when acetic acid, acetic anhydride, or acetyl-containing reagents are present in the reaction mixture or during work-up [1][2]. This distinguishes it fundamentally from degradation products such as Impurity G (the lactam formed by hydrolysis/oxidation of the thiazepine ring) and metabolites such as N-desalkylquetiapine (norquetiapine) or 7-hydroxyquetiapine [2][3]. While Impurity G is both a process impurity and a degradation product detectable in stability studies, and Impurity I (desethanol quetiapine) can arise from both synthesis and degradation, Impurity A is exclusively synthetic in origin and does not form upon storage under ICH stability conditions [2][4]. This origin-based differentiation is critical for root-cause investigation during out-of-specification (OOS) events: detection of Impurity A above the 0.10% threshold implicates the manufacturing process rather than product degradation, guiding corrective action toward synthesis optimization [1].

Synthetic impurity Process chemistry Formation mechanism

High-Value Application Scenarios for 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate (CAS 844639-07-2)


ANDA/MAA Impurity Method Validation and Forced Degradation Studies

Regulatory submissions for generic quetiapine fumarate products require comprehensive validation of the HPLC impurity method, including demonstration of specificity by separating all EP-listed impurities from the API and from each other [1]. Quetiapine EP Impurity A must be included in the specificity solution to confirm that the acetate ester peak does not co-elute with quetiapine (RRT ~1.00), Impurity N (RRT ~1.04), or Impurity G (RRT ~0.50) under the prescribed EP gradient conditions [1]. The Kumar et al. (2012) study confirmed that independently synthesized Impurity A correlated with the specified retention time in the EP HPLC method, providing the orthogonal verification that underpins method robustness [2]. For forced degradation studies, Impurity A serves as a process-impurity marker that should not increase under stress conditions (acid, base, oxidative, thermal, photolytic), unlike degradation indicators such as Impurity G (lactam) [1][3].

Synthetic Process Development and Quality-by-Design (QbD) Optimization

During quetiapine fumarate manufacturing process development, Impurity A serves as a critical process marker for acetyl-group contamination. Its presence above the 0.10% threshold signals unintended acetylation of the terminal hydroxyl, potentially from acetic acid residues in solvents, acetyl-containing reagents, or transesterification side reactions [1]. QbD studies employing design-of-experiments (DoE) can use Impurity A as a response variable to optimize reaction parameters (temperature, solvent composition, reagent stoichiometry) that minimize acetylating side reactions, thereby ensuring the final API meets the BP/EP unspecified impurity criterion of ≤0.10% [1][2].

Batch Release and Stability QC Testing in GMP Environments

In GMP quality control laboratories, Quetiapine EP Impurity A reference standard is required for routine batch release testing and ongoing stability studies per ICH Q3A/Q3B and the EP monograph [1]. The 0.10% acceptance criterion for unspecified impurities mandates that the laboratory can confidently quantify Impurity A at or below 0.05% (the reporting threshold) [1]. This requires a high-purity (>95%, preferably ≥98%) reference standard with a well-characterized COA to establish relative response factors and ensure accurate quantitation [2]. Cross-lab method transfer studies, such as the Waters USP method migration study across eight global sites, demonstrate the importance of consistent impurity reference standards in achieving reproducible quantitative results within 0.01% across different HPLC platforms [3].

Metabolite Identification and In Vitro Metabolism Studies (Differentiation from 7-Hydroxy Quetiapine Acetate)

Quetiapine EP Impurity A (the O-acetyl ester of quetiapine) must not be confused with 7-Hydroxy Quetiapine Acetate, a distinct metabolite standard that bears both the 7-hydroxy modification on the dibenzothiazepine ring and the acetate group [1]. The two compounds have different molecular formulas, distinct LC-MS/MS fragmentation patterns, and serve entirely different analytical purposes: Impurity A is a process-impurity marker for API quality, while 7-Hydroxy Quetiapine Acetate is used as a metabolite reference standard in in vitro CYP450 metabolism studies and therapeutic drug monitoring method development [1][2]. Proper selection between these two acetate-containing standards is essential to avoid costly analytical errors in both impurity profiling and pharmacokinetic studies [1].

Quote Request

Request a Quote for 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.